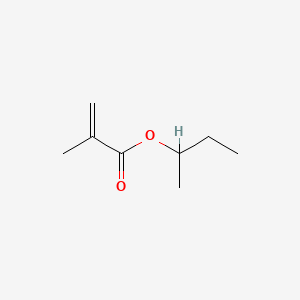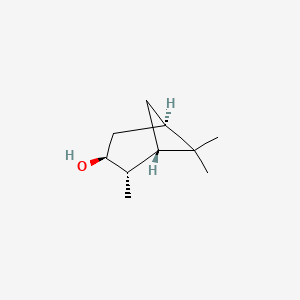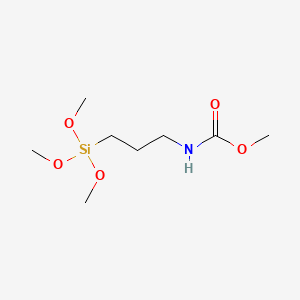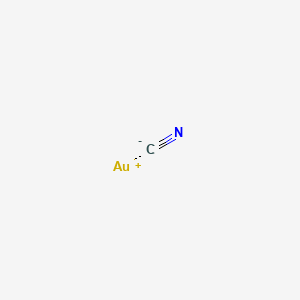
Gold cyanide
説明
Gold cyanide is a chemical compound that is widely used in the fields of electroplating, mining, and chemical synthesis. It is a highly toxic compound that is formed by the reaction of gold with cyanide ions. The compound has been extensively studied for its potential applications in various fields.
科学的研究の応用
1. Cyanide-Free Gold Leaching Processes
Researchers have developed information retrieval tools, such as LeachSim, to assist in comparing scientific articles about cyanide-free leaching of gold ores. This aids in identifying the most relevant research according to the user’s interest, optimizing the extraction processes while minimizing environmental impact (Leikola et al., 2018).
2. Biological Treatment of Cyanide in Gold Mill Effluents
Biological treatment processes have been effectively used for the destruction of cyanide in gold mill effluents. This involves utilizing microorganisms that can transform cyanide into less harmful compounds, offering an eco-friendly solution for handling cyanide waste from gold mining (Akcil, 2003).
3. Biodegradation of Cyanide Wastes
Certain microorganisms, such as Pseudomonas pseudoalcaligenes, can use cyanide and its derivatives as a nitrogen source, enabling the biodegradation of industrial cyanide wastes. This approach is particularly relevant in the context of gold extraction and recovery, offering a sustainable method for managing cyanide toxicity (Luque-Almagro et al., 2016).
4. Alternatives to Cyanide in Gold Mining
Ongoing research is focused on identifying and developing less toxic leaching agents as alternatives to cyanide for gold mining. Despite cyanide's effectiveness and cost-efficiency, its environmental impact has driven the search for viable substitutes (Hilson & Monhemius, 2006).
5. Cyanide Recovery in Hydrometallurgical Plants
Studies have explored methods for recovering cyanide in gold processing plants. This involves processes like distillation, where cyanide is made volatile and absorbed for reutilization, thus enhancing efficiency and reducing environmental impact (Miltzarek et al., 2002).
6. Cyanide Phytoremediation
Research into the use of plants like water hyacinths (Eichhornia crassipes) for the removal of cyanide from mining effluents presents a potential eco-friendly method for treating cyanide-contaminated water. Such plants can tolerate and remove cyanide, making them suitable for phytoremediation efforts (Ebel et al., 2007).
将来の方向性
: Osei, P. A., Brew, L., Amankwah, R. K., Ziggah, Y. Y., & Owusu, C. (2024). Gold cyanide leaching recovery prediction model based on neighbourhood component analysis and artificial intelligence technique. Modeling Earth Systems and Environment, 1-14. Link : Lima, R., & Hodouin, D. (2001). Mechanism model for cyanide and oxygen consumption during gold cyanidation in agitated tanksMinerals Engineering, 14(10), 1323-1337. : Wadnerkar, P. D., Sahu, H. B., & Sahu, K. K. (2015). Optimization of cyanidation parameters to increase the capacity of Aghdarreh gold processing plantInternational Journal of Mining Science and Technology, 25(5), 731-736. : Leiva, H., Torem, M. L., & Parga, J. R. (2017). Gold extraction from a high carbon low-grade refractory gold ore by flotation-roasting-leaching process. Minerals Engineering, 105, 15-22. : Altinkaya, P., Yılmaz, A. E., & Yüce, A.
特性
IUPAC Name |
gold(1+);cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.Au/c1-2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLAVFWQHMDDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCN, CAuN | |
| Record name | gold cyanide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold(I)_cyanide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060136 | |
| Record name | Gold cyanide (Au(CN)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.984 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow odorless solid; Iridescent in sunlight; Slowly decomposed by moisture; Nearly insoluble in water; [Merck Index] Releases hydrogen cyanide when heated in hydrochloric acid; [Sullivan, p. 707] | |
| Record name | Gold cyanide (Au(CN)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8197 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Gold cyanide | |
CAS RN |
506-65-0 | |
| Record name | Gold monocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold cyanide (Au(CN)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold cyanide (Au(CN)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold monocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



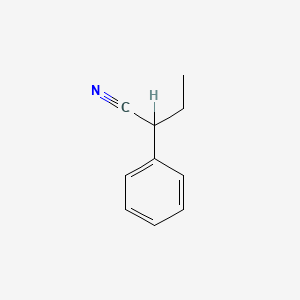
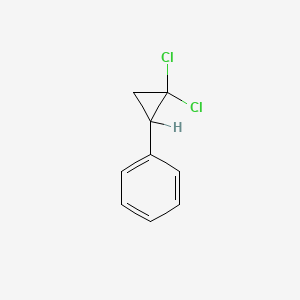

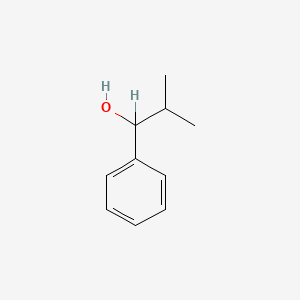
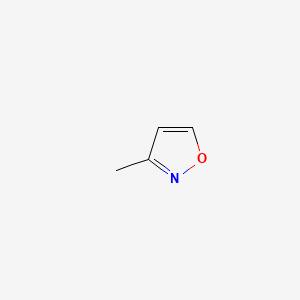
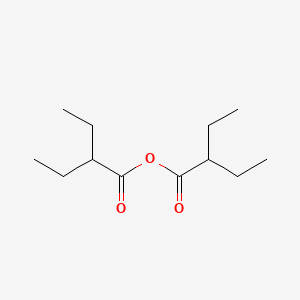
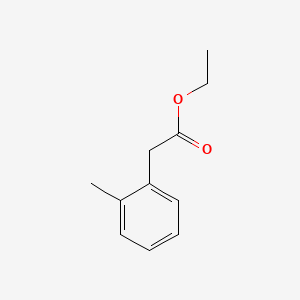
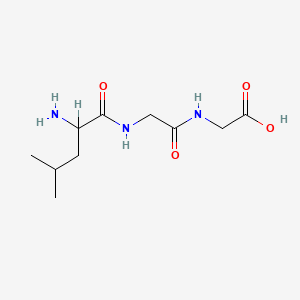
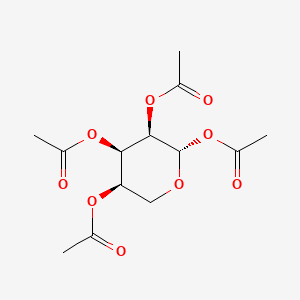
![n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine](/img/structure/B1582640.png)
